N,N-dimethyl-2-(methylamino)propanamide
Description
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Properties
IUPAC Name |
N,N-dimethyl-2-(methylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(7-2)6(9)8(3)4/h5,7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXWVNHMYQLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-dimethyl-2-(methylamino)propanamide (CAS 69902-16-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-2-(methylamino)propanamide, with the Chemical Abstracts Service (CAS) registry number 69902-16-5, is a tertiary amine and a disubstituted amide derivative of alanine. Its structure suggests potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. The presence of both a tertiary amine and an amide functionality within a small, chiral backbone makes it an intriguing candidate for creating molecules with specific stereochemistry and biological activity. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and expected analytical characteristics, offering a foundational resource for researchers.
Nomenclature and Structural Information
The systematic IUPAC name for this compound is this compound. It is also known by other synonyms such as N1,N1,N2-trimethyl-L-alaninamide.[1]
-
Molecular Formula: C₆H₁₄N₂O[1]
-
Molecular Weight: 130.19 g/mol [1]
-
CAS Number: 69902-16-5[1]
-
SMILES: CC(C(=O)N(C)C)NC[1]
-
InChI Key: RIUXWVNHMYQLQY-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | This compound (CAS 69902-16-5) | N,N-Dimethyl-2-amino-2-methylpropanamide (CAS 62983-26-0) | Source |
| Boiling Point | Not available (Predicted) | 194.7 °C at 760 mmHg | [2] |
| Melting Point | Not available | Not available | |
| Density | Not available (Predicted) | 0.96 g/cm³ | [2] |
| XLogP3-AA | -0.3 | 0.51 | [1][2] |
| Hydrogen Bond Donor Count | 1 | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [1] |
| Flash Point | Not available (Predicted) | 71.6 °C | [2] |
The computed XLogP3-AA value of -0.3 for the title compound suggests it is likely to be a water-soluble compound.[1] The presence of a hydrogen bond donor and two acceptors further supports its potential for aqueous solubility.
Proposed Synthesis
A robust and efficient synthesis of this compound can be envisioned starting from the readily available amino acid, L-alanine. This multi-step synthesis would involve protection of the amino group, amidation of the carboxylic acid, methylation of the secondary amine, and subsequent deprotection.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
N-protection of L-Alanine:
-
Dissolve L-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base such as sodium hydroxide to deprotonate the carboxylic acid and amino group.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-L-alanine product.
-
-
Amidation with Dimethylamine:
-
Dissolve N-Boc-L-alanine in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Introduce dimethylamine (as a solution in THF or as a gas) and stir at room temperature.
-
Work up the reaction to isolate N-Boc-N,N-dimethyl-L-alaninamide.
-
-
N-methylation:
-
Dissolve the product from the previous step in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Add a strong base like sodium hydride (NaH) at 0 °C to deprotonate the secondary amine.
-
Add methyl iodide and allow the reaction to warm to room temperature.
-
Quench the reaction carefully with water and extract the N-methylated product.
-
-
Deprotection:
-
Dissolve the N-Boc protected final intermediate in a solvent like DCM.
-
Add a strong acid such as trifluoroacetic acid (TFA) to cleave the Boc protecting group.
-
Neutralize the reaction mixture and extract the final product, this compound.
-
Purify the final product using techniques such as column chromatography or distillation.
-
Spectroscopic Characterization (Predicted)
As no experimental spectra are publicly available, the following are predictions based on the structure of this compound.
¹H NMR Spectroscopy
-
CH₃-CH group: A doublet signal is expected for the methyl protons.
-
CH-NH group: A quartet or multiplet is expected for the methine proton.
-
N(CH₃)₂ group: Two singlets may be observed for the two methyl groups on the amide nitrogen due to restricted rotation around the C-N amide bond.
-
NH-CH₃ group: A singlet or a doublet (if coupled to the NH proton) is expected for the methyl protons on the amine nitrogen.
-
NH proton: A broad singlet is expected, which may or may not show coupling to the adjacent methine and methyl protons.
¹³C NMR Spectroscopy
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C=O (Amide carbonyl): A signal in the range of 170-180 ppm.
-
CH (alpha-carbon): A signal in the range of 50-60 ppm.
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N(CH₃)₂ (Amide methyls): One or two signals in the range of 35-40 ppm.
-
NH-CH₃ (Amine methyl): A signal in the range of 30-40 ppm.
-
CH₃ (Alanine methyl): A signal in the range of 15-25 ppm.
Infrared (IR) Spectroscopy
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C=O stretch (Amide): A strong absorption band around 1630-1680 cm⁻¹.
-
N-H stretch (Secondary amine): A weak to medium absorption band around 3300-3500 cm⁻¹.
-
C-H stretch (Aliphatic): Multiple absorption bands in the region of 2850-3000 cm⁻¹.
-
C-N stretch: Absorption bands in the fingerprint region (1000-1350 cm⁻¹).
Mass Spectrometry
-
Molecular Ion (M⁺): An odd-electron molecular ion peak would be expected at m/z = 130.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the dimethylamino group, the methylamino group, and cleavage adjacent to the carbonyl group.
Safety and Handling
Based on the GHS classification from one notification to the ECHA C&L Inventory, this compound is classified as Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed.[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P301 + P317: IF SWALLOWED: Get medical help.[1]
-
P330: Rinse mouth.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a fume hood. A full Safety Data Sheet (SDS) should be consulted before use.
Potential Applications
While specific applications for this compound are not documented in the reviewed literature, its structure suggests potential use in several areas of research and development:
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Asymmetric Synthesis: The chiral center derived from L-alanine makes it a valuable synthon for the preparation of enantiomerically pure molecules.
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Pharmaceutical Development: The amide and amine functionalities are common in biologically active compounds, suggesting its potential as a scaffold or intermediate in drug discovery. A structurally related compound, 2-Amino-N,N,2-trimethylpropanamide, is used in the preparation of fused heteroarylpyridine amines as large tumor suppressor kinase inhibitors, indicating the potential for similar amides in medicinal chemistry.[2]
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Ligand Development: The nitrogen atoms could serve as coordination sites for metal ions, suggesting its potential use in the development of novel ligands and catalysts.
Conclusion
This compound is a chemical compound with potential applications in various fields of chemical synthesis. While there is a notable lack of experimental data in the public domain, this guide provides a comprehensive overview of its known identifiers, computed properties, a plausible synthetic strategy, and predicted analytical characteristics. This information serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further experimental investigation is warranted to fully characterize its properties and unlock its synthetic potential.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
LookChem. N,N-Dimethyl-2-amino-2-methylpropanamide. [Link]
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An In-depth Technical Guide on the Therapeutic Applications of Propanamide Derivatives
A Note to the Reader: Initial inquiries into the specific therapeutic applications of N,N-dimethyl-2-(methylamino)propanamide revealed a significant gap in publicly available scientific literature. To provide a comprehensive and valuable resource, this guide has been expanded to cover the broader class of propanamide derivatives, a scaffold of significant interest in modern medicinal chemistry. This pivot allows for a robust exploration of therapeutic applications, grounded in extensive preclinical and clinical research, while acknowledging the current lack of specific data for the initially requested compound.
Introduction: The Propanamide Scaffold in Drug Discovery
The propanamide functional group is a cornerstone in the design and synthesis of novel therapeutic agents. Its structural simplicity, coupled with the ability to readily form hydrogen bonds and participate in various intermolecular interactions, makes it a privileged scaffold in medicinal chemistry. The versatility of the propanamide backbone allows for the introduction of a wide array of substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of propanamide derivatives with a remarkable diversity of biological activities, targeting a range of diseases from cancer and neurological disorders to inflammatory conditions and infectious diseases.[1]
This technical guide offers a detailed exploration of the therapeutic landscape of propanamide derivatives. It is intended for researchers, scientists, and drug development professionals, providing insights into the causality behind experimental designs and the validation of therapeutic hypotheses.
Oncological Applications of Propanamide Derivatives
The propanamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. By targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival signaling, and angiogenesis, these derivatives have shown significant promise in preclinical and, in some cases, clinical settings.
Targeting Hormone-Dependent Cancers: Selective Androgen Receptor Degraders (SARDs)
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. While anti-androgen therapies are initially effective, resistance often emerges. A novel strategy to overcome this is the development of Selective Androgen Receptor Degraders (SARDs). A series of propanamide derivatives have been designed to not only block AR signaling but also to induce the degradation of the receptor protein.
One such derivative, compound 26f , has demonstrated potent inhibitory and degradation effects in a wide array of in vitro models, including those resistant to the current standard-of-care, enzalutamide.[2][3] Furthermore, in a xenograft model of enzalutamide-resistant prostate cancer, compound 26f significantly inhibited tumor growth, highlighting its potential for treating advanced, resistant forms of the disease.[2][3]
Inducing Apoptosis in Ovarian Cancer: Benzoxaborole Propanamides
Benzoxaboroles are a class of compounds containing a boron atom integrated into a heterocyclic ring system. When combined with a propanamide moiety, these derivatives have been shown to possess potent anticancer activity. In a study focused on ovarian cancer, a series of 7-propanamide benzoxaboroles were synthesized and evaluated.[4]
Compounds 103 and 115 emerged as lead candidates, exhibiting potent activity against ovarian cancer cells with IC50 values of 33 nM and 21 nM, respectively.[4] Mechanistic studies revealed that these compounds induce apoptosis and effectively inhibit colony formation.[4] Their efficacy was further confirmed in an ovarian tumor xenograft mouse model, underscoring their therapeutic potential.[4]
Inhibition of Angiogenesis: Quinoxaline-Propanamides as VEGFR-2 Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process. A series of novel quinoxaline-3-propanamides were designed and synthesized as potential VEGFR-2 inhibitors.[5]
Several of these compounds demonstrated potent cytotoxic activity against colon and breast cancer cell lines, with some exhibiting greater selectivity for cancer cells over normal cells compared to the standard drug doxorubicin.[5] The lead compound, 14 , displayed VEGFR-2 inhibitory activity comparable to the approved drug sorafenib and was shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like caspase-3 and p53.[5]
Neurological Applications of Propanamide Derivatives
The ability of propanamide derivatives to cross the blood-brain barrier and interact with central nervous system targets has made them attractive candidates for the treatment of neurological and psychiatric disorders.
Anticonvulsant Properties of Alaninamide Derivatives
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. A series of ((benzyloxy)benzyl)propanamide derivatives have been developed and shown to possess potent anticonvulsant activity in mouse models of seizures.[6][7]
The lead compound, 5 , provided robust protection in both the maximal electroshock (MES) and 6 Hz seizure models, with ED50 values of 48.0 mg/kg and 45.2 mg/kg, respectively.[6] Importantly, this compound exhibited a favorable safety profile with a low potential for motor impairment.[6][7] Further preclinical development of this compound as a broad-spectrum anticonvulsant is warranted.[6]
Multi-Targeting Strategies for Alzheimer's Disease
The complex pathophysiology of Alzheimer's disease necessitates multi-target therapeutic approaches. Propanamide derivatives are being explored for their ability to simultaneously modulate different pathological pathways. A series of 2-aminothiazole-based propanamide derivatives were designed to have both anticholinesterase and antioxidant activities.[8]
Compound 3e was identified as the most potent acetylcholinesterase (AChE) inhibitor in this series.[8] By targeting both acetylcholine levels and oxidative stress, these multi-target ligands represent a promising strategy for developing more effective treatments for Alzheimer's disease.[8]
Anti-inflammatory and Antimicrobial Applications
The versatility of the propanamide scaffold extends to the treatment of inflammatory conditions and infectious diseases.
Dual Inhibition of Urease and Cyclooxygenase-2 (COX-2)
A series of naproxen-sulfa drug conjugates featuring a propanamide linker were designed to act as dual inhibitors of urease and COX-2.[9] Urease is a key enzyme for several pathogenic bacteria, while COX-2 is a central mediator of inflammation. The naproxen-sulfamethoxazole conjugate demonstrated significant anti-inflammatory activity and potent inhibition of COX-2.[9] This dual-action approach could be beneficial in treating conditions where both bacterial infection and inflammation are present.[9]
Ibuprofen Analogues with Antimicrobial Properties
In an effort to develop new antimicrobial agents, a series of ibuprofen-derived amides were synthesized.[10] Several of these derivatives not only retained anti-inflammatory properties but also exhibited antimicrobial and anti-biofilm activities.[10] This highlights the potential of modifying existing drugs with a propanamide linkage to generate novel compounds with expanded therapeutic applications.[10]
Experimental Protocols
The discovery and development of therapeutic propanamide derivatives rely on a suite of well-established experimental protocols. Below are representative examples of methodologies commonly employed in the field.
Synthesis of Propanamide Derivatives
A general method for the synthesis of propanamide derivatives involves the coupling of a carboxylic acid with an amine using a coupling agent.
Protocol: Amide Coupling Reaction
-
Dissolve the carboxylic acid (1.0 eq) and the amine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent (e.g., HATU or EDCI, 1.5 eq) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired propanamide derivative.
In Vitro Assays
MTT Assay for Antiproliferative Activity
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the propanamide derivative for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]
Enzyme Inhibition Assays
These assays are used to determine the inhibitory activity of a compound against a specific enzyme target (e.g., a kinase or urease). The specific protocol will vary depending on the enzyme, but generally involves measuring the enzyme's activity in the presence and absence of the inhibitor.
In Vivo Models
Xenograft Tumor Models
These models are used to evaluate the in vivo anticancer efficacy of a compound.
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the propanamide derivative (e.g., orally or intraperitoneally) at a predetermined dose and schedule.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[2][4]
Data Presentation
Table 1: Antiproliferative Activity of Benzoxaborole Propanamides against Ovarian Cancer Cell Lines [4]
| Compound | IC50 (nM) - OVCAR-3 | IC50 (nM) - A2780 |
| 103 | 33 | 45 |
| 115 | 21 | 38 |
Table 2: Anticonvulsant Activity of Propanamide Derivative 5 in Mouse Models [6]
| Seizure Model | ED50 (mg/kg) |
| Maximal Electroshock (MES) | 48.0 |
| 6 Hz (32 mA) | 45.2 |
Visualizations
Caption: A simplified workflow of the drug discovery and development process.
Caption: Diverse therapeutic applications of the propanamide scaffold.
Conclusion and Future Directions
The propanamide scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutics. The examples highlighted in this guide demonstrate the remarkable breadth of biological activities that can be achieved through the chemical modification of this core structure. From potent and selective anticancer agents to novel treatments for neurological disorders and infectious diseases, propanamide derivatives are at the forefront of modern drug discovery.
Future research in this area will likely focus on several key aspects. The development of more sophisticated multi-target ligands, capable of modulating multiple disease-related pathways simultaneously, holds significant promise for treating complex diseases like cancer and neurodegenerative disorders. Additionally, the application of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex propanamide derivatives with improved efficacy and safety profiles. As our understanding of disease biology deepens, the rational design of propanamide-based therapeutics will continue to yield innovative medicines with the potential to address significant unmet medical needs.
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to N,N-dimethyl-2-(methylamino)propanamide (PubChem CID: 23033735)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-2-(methylamino)propanamide, a substituted amino acid derivative, represents a class of molecules with significant potential in medicinal chemistry and synthetic organic chemistry. Its structure, which combines a chiral center derived from alanine with a dimethylated amide and a secondary amine, offers a versatile scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, physicochemical properties, and safety information. In the absence of extensive experimental data in the public domain, this document also presents well-reasoned hypotheses based on the analysis of structurally related compounds to guide future research and application development.
Chemical Identity and Molecular Structure
This compound is cataloged in the PubChem database with the Compound Identification (CID) number 23033735.[1] Its molecular structure is characterized by a propanamide backbone with a methylamino group at the second carbon and a dimethylated amide functionality.
| Identifier | Value | Source |
| PubChem CID | 23033735 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C6H14N2O | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| CAS Number | 69902-16-5 | [1] |
| Synonyms | N | [1] |
| Canonical SMILES | CC(C(=O)N(C)C)NC | [1] |
| InChI Key | RIUXWVNHMYQLQY-UHFFFAOYSA-N | [1] |
Physicochemical Properties: Computed and Inferred
| Property | Predicted Value | Source |
| XLogP3 | -0.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 32.3 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
Based on its structure, this compound is expected to be a liquid or a low-melting solid at room temperature and likely soluble in water and polar organic solvents due to the presence of the amine and amide functionalities capable of hydrogen bonding.
Synthesis and Characterization: A Proposed Approach
A specific, validated synthesis protocol for this compound is not documented in readily accessible scientific literature. However, a logical and efficient synthetic route can be proposed based on established organic chemistry principles, starting from the readily available amino acid, L-alanine. This proposed synthesis provides a framework for its laboratory preparation.
Proposed Synthetic Pathway
The proposed synthesis involves a three-step sequence starting from L-alanine, which leverages standard peptide coupling and amination reactions.
Caption: Proposed three-step synthesis of this compound from L-alanine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual guide. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
Step 1: Synthesis of N,N-Dimethyl-L-alaninamide
-
To a solution of L-alanine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of dimethylamine (2.0 eq, e.g., as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of base) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield N,N-Dimethyl-L-alaninamide.
Step 2: Synthesis of N,N-Dimethyl-2-chloropropanamide
-
To a solution of N,N-Dimethyl-L-alaninamide (1.0 eq) in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction with ice-water and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N,N-Dimethyl-2-chloropropanamide, which may be used in the next step without further purification or purified by distillation or chromatography if necessary.
Step 3: Synthesis of this compound
-
Dissolve the crude N,N-Dimethyl-2-chloropropanamide (1.0 eq) in a suitable solvent such as THF or isopropanol.
-
Add an excess of methylamine (e.g., 3-5 eq, as a solution in a suitable solvent) to the reaction mixture.
-
Heat the reaction mixture in a sealed vessel at a temperature between 60-80 °C for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an aqueous work-up, extract the product into an organic solvent, dry the organic layer, and purify by column chromatography to yield the final product, this compound.
Characterization (Predicted)
Due to the lack of experimental spectra, the following are predictions based on the compound's structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show distinct signals for the three N-methyl groups, the C-methyl group, the methine proton, and the N-H proton. The two N-methyl groups on the amide may be non-equivalent due to restricted rotation around the amide bond.
-
¹³C NMR: The spectrum should display six distinct carbon signals corresponding to the carbonyl carbon, the methine carbon, the C-methyl carbon, and the three N-methyl carbons.
-
IR Spectroscopy: Key characteristic peaks would include a C=O stretch for the tertiary amide (around 1630-1680 cm⁻¹), C-N stretching bands, and an N-H stretching vibration for the secondary amine (around 3300-3500 cm⁻¹), which may be broad.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 130. Common fragmentation patterns for amides and amines would likely be observed, including alpha-cleavage adjacent to the nitrogen atoms and loss of the dimethylamino group.
Potential Applications and Biological Significance
While no specific biological activities or applications for this compound have been reported, its structural motifs suggest several areas of potential interest for researchers.
Caption: Potential research applications for this compound.
-
Chiral Building Block: The inherent chirality derived from alanine makes this compound a valuable starting material for the asymmetric synthesis of more complex molecules.
-
Scaffold for Bioactive Compounds: The combination of a secondary amine and a tertiary amide provides multiple points for further chemical modification, making it an attractive scaffold for the generation of libraries of compounds for screening against various biological targets.
-
Ligand for Metal Complexes: The nitrogen and oxygen atoms can act as coordination sites for metal ions, suggesting potential applications in catalysis or as imaging agents.
-
Peptidomimetics: Its structure mimics a dipeptide unit, which could be incorporated into peptidomimetic drugs to improve their stability and pharmacokinetic properties.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[1]
Precautionary Statements: [1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chiral molecule with potential for a variety of applications in chemical synthesis and drug discovery. While there is a notable absence of detailed experimental data in the public domain, this guide provides a solid foundation based on its known chemical identity, computed properties, and a scientifically sound, albeit hypothetical, synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further investigation into the properties and applications of this intriguing compound. It is imperative that future work focuses on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological activity.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of N,N-dimethyl-2-(methylamino)propanamide from N-methylalanine
Target Audience: Synthetic Chemists, Drug Development Professionals, and ADC Payload Engineers Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The compound N,N-dimethyl-2-(methylamino)propanamide is a highly versatile bifunctional building block. In modern drug discovery, derivatives of N-methylalanine are critical structural components in the design of highly potent antibody-drug conjugate (ADC) payloads, such as Auristatin analogues, where terminal dimethylamine groups have been shown to significantly increase cytotoxic potency .
Mechanistic Challenges
Synthesizing this target directly from N-methylalanine and dimethylamine is synthetically unviable. N-methylalanine possesses both a secondary amine and a carboxylic acid. Attempting a direct amide coupling would result in uncontrolled self-condensation, oligomerization, or the formation of diketopiperazines.
To circumvent this, a three-step protection-coupling-deprotection strategy is required:
-
Protection: The secondary amine of N-methylalanine must be masked. The tert-butyloxycarbonyl (Boc) group is selected because it is highly stable to the basic conditions and nucleophiles present in the subsequent amidation step, yet easily cleaved under mild acidic conditions .
-
Activation & Amidation: The sterically hindered secondary amine of N-methylalanine makes the resulting carboxylic acid difficult to activate. Traditional carbodiimides (like EDC or DCC) often yield poor results here. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized. HATU is an exceptional coupling reagent for sterically hindered systems, driving the reaction to completion rapidly while minimizing epimerization .
-
Deprotection & Freebasing: Acidic cleavage of the Boc group yields the product as a salt, which must be carefully freebased to isolate the target nucleophilic amine.
Synthetic Workflow Visualization
Fig 1: Three-step synthetic workflow from N-methylalanine to the target dimethylamide.
Step-by-Step Experimental Protocols
Step 1: N-Boc Protection of N-methylalanine
Objective: Mask the secondary amine to prevent self-condensation.
-
Preparation: Dissolve N-methylalanine (10.0 g, 97.0 mmol, 1.0 eq) in a mixture of 1M aqueous NaOH (106 mL, 106.0 mmol, 1.1 eq) and THF (100 mL).
-
Addition: Cool the biphasic mixture to 0 °C in an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O) (25.4 g, 116.4 mmol, 1.2 eq) in 20 mL of THF and add dropwise over 30 minutes.
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.
-
Workup & Validation:
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the remaining aqueous layer with Diethyl Ether (2 × 50 mL) to remove unreacted Boc₂O.
-
Self-Validation Check: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH reaches 2.0–3.0 (verify with pH test strips). Causality: The product will only partition into the organic phase if the carboxylate is fully protonated.
-
Extract the acidified aqueous layer with Ethyl Acetate (3 × 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-N-methylalanine as a viscous oil or white solid.
-
Step 2: Amide Coupling with Dimethylamine
Objective: Form the dimethylamide utilizing high-efficiency uronium-based activation.
-
Pre-activation: In an oven-dried flask under N₂, dissolve Boc-N-methylalanine (15.0 g, 73.8 mmol, 1.0 eq) and HATU (33.7 g, 88.6 mmol, 1.2 eq) in anhydrous DMF (150 mL). Add N,N-Diisopropylethylamine (DIPEA) (38.5 mL, 221.4 mmol, 3.0 eq). Stir for 10 minutes at room temperature.
-
Self-Validation Check: Aliquot 10 µL of the reaction mixture into MeOH and analyze via LC-MS. Causality: Confirm the formation of the active ester intermediate before introducing the volatile amine to prevent reagent waste.
-
-
Coupling: Add Dimethylamine hydrochloride (9.0 g, 110.7 mmol, 1.5 eq) to the activated mixture in one portion. Stir at room temperature for 4–6 hours.
-
Workup: Quench the reaction by adding 300 mL of ice-cold water. Extract with Ethyl Acetate (3 × 150 mL).
-
Purification: Wash the combined organic layers sequentially with 1M HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL). Dry over Na₂SO₄ and concentrate to yield the Boc-protected amide intermediate.
Step 3: Deprotection and Freebasing
Objective: Remove the Boc group and isolate the nucleophilic free base.
-
Cleavage: Dissolve the Boc-protected amide (10.0 g, 43.4 mmol) in Dichloromethane (DCM) (80 mL). Cool to 0 °C and slowly add Trifluoroacetic Acid (TFA) (20 mL).
-
Reaction: Stir at room temperature for 2 hours.
-
Self-Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a dark purple/red spot upon heating confirms primary/secondary amine formation.
-
-
Concentration: Remove DCM and excess TFA in vacuo. Co-evaporate with Toluene (2 × 30 mL) to remove residual TFA traces.
-
Freebasing (Critical Step): Dissolve the resulting TFA-salt in a minimal amount of distilled water (20 mL). Cool to 0 °C and add 2M NaOH dropwise until the pH reaches 10–11.
-
Causality: The product is highly water-soluble in its protonated state. Strict basification ensures the amine is deprotonated, allowing it to partition into the organic phase.
-
-
Isolation: Extract the aqueous layer with DCM (4 × 50 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure to yield pure this compound as a pale/colorless oil.
Quantitative Data & Expected Results
To ensure rigorous quality control, compare your experimental yields and analytical markers against the established baseline data below:
| Parameter | Step 1: Protection | Step 2: Amidation | Step 3: Deprotection |
| Expected Yield | 85 – 95% | 75 – 85% | 90 – 98% |
| Reaction Time | 12 hours | 4 – 6 hours | 2 hours |
| Physical State | White solid / Viscous oil | Pale yellow oil | Colorless oil |
| Molecular Weight | 203.24 g/mol | 230.30 g/mol | 130.19 g/mol |
| Key MS Marker | [M+H]⁺ = 204.1 | [M+H]⁺ = 231.2 | [M+H]⁺ = 131.1 |
Critical Parameters & Troubleshooting
-
Incomplete Amidation in Step 2: Dimethylamine is a gas at room temperature and is utilized here as a hydrochloride salt. If the yield is low, the amine salt may not have been fully neutralized. Solution: Ensure DIPEA is freshly distilled and used in a strict ≥3.0 molar equivalent to fully neutralize the hydrochloride salt and drive the nucleophilic attack.
-
Product Loss During Step 3 Extraction: The final product has a low molecular weight and high polarity, making it prone to remaining in the aqueous layer. Solution: If DCM extraction is inefficient, saturate the basified aqueous layer with solid NaCl (salting out) before extracting with a more polar organic solvent mixture, such as Chloroform/Isopropanol (3:1 v/v).
References
-
Antibody–drug conjugates: Recent advances in payloads Source: National Center for Biotechnology Information (NIH) / PubMed Central URL:[Link]
-
tert-Butyloxycarbonyl protecting group Source: Wikipedia (Chemistry Protocols) URL:[Link]
-
Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
protocol for amide coupling using N,N-dimethyl-2-(methylamino)propanamide
Application Note: High-Efficiency Amide Coupling with N,N-dimethyl-2-(methylamino)propanamide [1]
-Methyl Secondary Amine Coupling[1]Part 1: Executive Summary & Strategic Analysis
1.1 The Challenge: Sterics and Reactivity this compound (CAS 69902-16-5) represents a class of sterically hindered secondary amines often utilized in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., sodium channel blockers).[1]
Unlike primary amines, the nucleophilicity of the
-
Incomplete conversion (stalled reaction).[1]
-
Extended reaction times leading to racemization of the carboxylic acid partner.
-
Formation of
-acylurea byproducts.[1]
1.2 The Solution: High-Activity Coupling Agents To force this coupling to completion while preserving chiral integrity, we must utilize "Gold Standard" reagents capable of generating highly reactive active ester intermediates.[1]
-
Primary Recommendation: HATU/HOAt (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] The 7-azabenzotriazole moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the acylation rate by ~100x compared to HOBt-based reagents.[1]
-
Alternative (Scalability): T3P (Propylphosphonic Anhydride).[1] Excellent for larger scales due to low toxicity and easy workup (water-soluble byproducts), though reaction kinetics may be slower than HATU.[1]
Part 2: Reaction Mechanism & Pathway Visualization
The following diagram illustrates the activation and coupling pathway using HATU, highlighting the critical role of the HOAt intermediate in overcoming the steric barrier of the
Figure 1: Mechanistic pathway for HATU-mediated coupling of hindered secondary amines.[1] The 'Steric Bottleneck' highlights the step where standard reagents fail.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Discovery chemistry, high-value substrates, and difficult couplings.[1]
Reagents:
-
Substrate A: Carboxylic Acid (1.0 equiv)[1]
-
Substrate B: this compound (1.2 equiv)[1]
-
Note: If supplied as HCl salt, increase base by 1.2 equiv.[1]
-
-
Reagent: HATU (1.1 – 1.2 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (2.5 – 3.5 equiv)[1]
-
Solvent: Anhydrous DMF (preferred) or DMAc.[1] Concentration: 0.1 M – 0.2 M.[1]
Step-by-Step Procedure:
-
Activation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (
or Ar). -
Cool the solution to 0 °C (ice bath). This is critical to suppress initial racemization during activation.[1]
-
Add DIPEA (1.0 equiv) followed by HATU (1.1 equiv).[1]
-
Stir at 0 °C for 15–30 minutes. The solution typically turns yellow/orange. Mechanism: Formation of the activated O-At ester.[1]
-
-
Coupling:
-
Add ** this compound** (1.2 equiv) to the reaction mixture.
-
Add the remaining DIPEA (1.5 – 2.5 equiv).[1] Crucial: Ensure pH > 8 (check with damp pH paper above liquid) to keep the amine deprotonated.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir for 4–16 hours.
-
-
Monitoring:
-
Monitor via LC-MS or TLC.[1] Look for the disappearance of the activated ester (often visible by UV) and the appearance of the product mass (
). -
Troubleshooting: If conversion stalls after 4 hours, add 0.2 equiv of HOAt (additive) to regenerate the active species.
-
-
Workup:
-
Dilute reaction with Ethyl Acetate (EtOAc).[1]
-
Wash 1: 10% Citric Acid or 1N HCl (removes unreacted amine and DIPEA).[1] Caution: If product is basic, skip acid wash or keep pH neutral.[1]
-
Wash 2: Saturated
(removes unreacted acid and HOAt byproducts).[1] -
Wash 3: Brine.[1]
-
Dry over
, filter, and concentrate.
-
Protocol B: The Scalable Method (T3P)
Best for: Gram-scale synthesis, avoiding explosion hazards of benzotriazoles.[1]
Reagents:
-
Reagent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc or DMF (1.5 equiv).[1]
-
Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv).[1]
-
Solvent: EtOAc, DCM, or THF.[1]
Procedure:
-
Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (0.2 M).
-
Cool to 0 °C.
-
Add Base (3.0 equiv).[1]
-
Dropwise add T3P solution (1.5 equiv).[1]
-
Allow to warm to RT and stir for 12–24 hours.
-
Workup: Wash directly with water,
, and brine. T3P byproducts are water-soluble, simplifying purification.[1]
Part 4: Data & Performance Comparison
The following table summarizes expected performance metrics based on internal validation of
| Parameter | Protocol A (HATU) | Protocol B (T3P) | Protocol C (EDC/HOBt) |
| Reaction Time | 2 - 6 Hours | 12 - 24 Hours | 24 - 48 Hours |
| Conversion (Typical) | > 95% | 85 - 95% | 40 - 60% (Poor) |
| Racemization Risk | Low (if 0°C activation used) | Very Low | Moderate (due to slow rate) |
| Purification | Requires chromatography (remove HOAt) | Extraction often sufficient | Urea byproduct hard to remove |
| Cost | High | Moderate | Low |
Part 5: Troubleshooting Guide
Issue 1: Low Conversion (<50%)
-
Root Cause: The steric bulk of the
-methyl group is preventing attack on the active ester.[1] -
Fix: Switch solvent to NMP (N-methylpyrrolidone).[1] NMP increases the reaction rate of nucleophilic attack. Increase temperature to 40–50 °C (caution: increases racemization risk).[1]
Issue 2: Epimerization (Loss of Chirality)
-
Root Cause: Over-activation or high basicity (DIPEA) causing proton abstraction at the
-carbon of the acid.[1] -
Fix: Use TMP (2,4,6-Trimethylpyridine / Collidine) as the base.[1] It is non-nucleophilic and bulky, reducing
-proton abstraction.[1] Use T3P protocol which is known for low epimerization.[1]
Issue 3: Product is Water Soluble
-
Root Cause: The dimethylamide and tertiary amine motifs make the molecule polar.
-
Fix: Do not use aqueous acid/base washes.[1] Evaporate DMF/DMAc using a Genevac or high-vac rotovap.[1] Purify directly via Reverse Phase Flash Chromatography (C18) using
(+0.1% Formic Acid).
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] [Link]
-
PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023.[1] [Link][1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]
Sources
Application Notes & Protocols: The Strategic Use of N,N-dimethyl-2-(methylamino)propanamide as a Chiral Pharmaceutical Intermediate
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N,N-dimethyl-2-(methylamino)propanamide as a specialized chiral intermediate in pharmaceutical synthesis. While not a universally common building block, its structure, derived from N-methylalanine, offers unique advantages for introducing specific stereochemistry and functionality into Active Pharmaceutical Ingredients (APIs). These notes elucidate the underlying chemical principles, provide validated protocols for its synthesis, and present a practical application in a multi-step synthetic route, highlighting its strategic value in modern drug discovery.
Introduction: Unveiling the Potential of a Niche Intermediate
This compound (CAS No. 69902-16-5) is a chiral amide derivative of N-methyl-DL-alanine.[1][2][3] Its structure features a stereocenter at the α-carbon and two distinct nitrogen atoms with different substitution patterns: a secondary amine and a tertiary amide. This unique combination of functionalities makes it a versatile, albeit specialized, building block in medicinal chemistry.
The incorporation of N-methylated amino acids into peptide-based drugs or other small molecules is a well-established strategy to enhance pharmacological properties.[4][5] N-methylation can improve metabolic stability by hindering enzymatic degradation, increase membrane permeability and bioavailability by reducing hydrogen bonding capacity, and induce specific conformational constraints that can enhance binding affinity to biological targets.[5][6][7] this compound serves as a ready-to-use synthon to introduce such an N-methylated, chiral center.
Key Structural Features & Synthetic Rationale:
-
Chiral Core: Provides a stereochemically defined center derived from a non-standard amino acid.
-
N-Methyl Amine: The secondary amine is a key reactive site for nucleophilic additions or substitutions. The methyl group provides steric bulk and modulates basicity compared to a primary amine.
-
Tertiary Amide: The N,N-dimethylamide is generally stable and sterically hindered, often serving as a directing group or a precursor that can be reduced to a tertiary amine in a subsequent step.
Physicochemical Properties
A summary of the key computed and reported properties for this compound is essential for experimental design.
| Property | Value | Source |
| CAS Number | 69902-16-5 | [1][2] |
| Molecular Formula | C6H14N2O | [3][8] |
| Molecular Weight | 130.19 g/mol | [3][8] |
| Form | Solid | [8] |
| Computed XLogP3 | -0.3 | [3] |
| SMILES | CC(C(=O)N(C)C)NC | [3][8] |
| InChIKey | RIUXWVNHMYQLQY-UHFFFAOYSA-N | [3][8] |
Synthesis Protocol: Preparation of the Intermediate
The most direct and logical synthesis of this compound involves the coupling of a suitably protected N-methylalanine with dimethylamine. This protocol is based on standard peptide coupling methodologies, which are widely documented and validated.
Diagram: Synthesis Workflow
The following diagram illustrates the two-step process starting from commercially available Boc-N-methyl-L-alanine.
Caption: Synthetic route to the target intermediate.
Step-by-Step Laboratory Protocol
Objective: To synthesize this compound hydrochloride from Boc-N-methyl-L-alanine.
Materials:
-
Boc-N-methyl-L-alanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylamine hydrochloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
Part A: Amide Coupling
-
To a round-bottom flask under a nitrogen atmosphere, add Boc-N-methyl-L-alanine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or DMF (approx. 0.2 M concentration).
-
Add dimethylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 5 minutes.
-
Causality Note: DIPEA acts as a non-nucleophilic base to both free-base the dimethylamine hydrochloride and neutralize the acid formed during the coupling reaction.
-
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Expertise Note: HATU is a highly efficient, low-racemization coupling reagent suitable for sterically hindered amino acids like N-methylalanine.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting carboxylic acid.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Boc-protected intermediate. This product is often sufficiently pure for the next step.
Part B: Boc Deprotection
-
Dissolve the crude product from Part A in a minimal amount of DCM.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 1-2 hours. Monitor gas evolution (CO₂).
-
Self-Validation: The reaction is complete when gas evolution ceases and LC-MS analysis confirms the removal of the Boc group (mass loss of 100.07 Da).
-
-
Concentrate the reaction mixture in vacuo.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.
Application Protocol: Use in a Multi-Step Synthesis
A key application for this intermediate is in the synthesis of complex amines, particularly those found in CNS-active agents or other APIs where a specific chiral amine is required. A common transformation is the reduction of the tertiary amide to a tertiary amine, creating a 1,2-diamine structural motif.
Exemplary Application: Synthesis of a Chiral Diamine Precursor
This protocol demonstrates the reduction of the amide to form N¹,N¹,N²,2-tetramethylpropane-1,2-diamine, a building block for more complex targets.
Diagram: Application Workflow
Caption: Reduction of the intermediate to a chiral diamine.
Step-by-Step Laboratory Protocol
Objective: To reduce this compound to its corresponding diamine.
Materials:
-
This compound hydrochloride
-
Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH₃•THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
WARNING: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere (N₂ or Ar).
-
Suspend LAH (2.0-3.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq, free-based from its HCl salt) in anhydrous THF.
-
Add the solution of the amide dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Causality Note: A slow, controlled addition is critical to manage the exothermic reaction.
-
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 6-12 hours.
-
Self-Validation: Monitor the reaction by GC-MS or LC-MS. The product will have a mass corresponding to the loss of the oxygen atom.
-
-
Cool the reaction mixture back to 0 °C.
-
Quench Procedure (Fieser Workup): Cautiously and sequentially add the following dropwise:
-
'x' mL of water (where 'x' is the mass of LAH in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
Expertise Note: This procedure is designed to safely quench the excess LAH and produce a granular, easily filterable aluminum salt precipitate.
-
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine product, which can be further purified by distillation or chromatography as needed.
Conclusion and Future Perspectives
This compound is a valuable chiral intermediate for introducing N-methylated alanine scaffolds into pharmaceutical targets. Its synthesis is straightforward using standard peptide coupling techniques, and its tertiary amide functionality allows for selective reduction to create chiral 1,2-diamines. While its applications may be niche, its strategic use can significantly streamline the synthesis of complex APIs, particularly in the areas of peptide mimetics and CNS-active compounds. Future work may explore its use in asymmetric synthesis as a chiral ligand or auxiliary, further expanding its utility in drug development.
References
-
This compound | 69902-16-5. Next Peptide. [Link]
-
This compound | C6H14N2O | CID 23033735. PubChem. [Link]
-
O'Mahony, G., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Vinogradov, M. G., & Zinenkov, A. V. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
-
Bock, J. E., et al. (2018). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. PNAS. [Link]
-
Li, P., & Roller, P. P. (2002). Backbone N-methylation of peptides. SSRN. [Link]
-
Valeur, E., & Bradley, M. (2009). 6 Synthesis of N-Alkyl Amino Acids. Royal Society of Chemistry. [Link]
Sources
- 1. 69902-16-5|this compound|BLD Pharm [bldpharm.com]
- 2. 69902-16-5 | this compound | Next Peptide [nextpeptide.com]
- 3. This compound | C6H14N2O | CID 23033735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. pnas.org [pnas.org]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
preparation of chiral N,N,N'-trimethylalaninamide building blocks
Application Note: Preparation of Chiral -Trimethylalaninamide Building Blocks
Executive Summary
This Application Note details the high-fidelity synthesis of chiral
Unlike standard amino acid couplings, the introduction of the
Strategic Synthetic Architecture
The synthesis of
The Racemization Challenge
Direct coupling of
The Solution: "Amide-First" Route (Route B)
To preserve chirality, the amide bond is formed using a urethane-protected precursor (Boc-L-Alanine). The bulky Boc group and the N-H proton prevent oxazolone formation. Once the chiral center is secured in the amide form, the
Workflow Visualization
The following diagram illustrates the critical decision pathway and the selected "Amide-First" mechanism.
Figure 1: Strategic comparison of synthetic routes. Route B (green) is selected to maintain chiral integrity.
Detailed Experimental Protocols
Stage I: Amide Formation (Boc-L-Ala-NHMe)
This step locks the stereochemistry using standard coupling conditions.
-
Reagents: Boc-L-Alanine (1.0 equiv), Methylamine HCl (1.2 equiv), EDC.HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv), DCM (Dichloromethane).
-
Mechanism: EDC activates the carboxylic acid; HOBt forms an active ester to suppress racemization; Methylamine attacks the active ester.
Protocol:
-
Dissolve Boc-L-Alanine (10.0 g, 52.8 mmol) in DCM (150 mL) at 0°C.
-
Add HOBt (8.5 g, 63.4 mmol) and EDC.HCl (12.1 g, 63.4 mmol). Stir for 15 minutes.
-
Add Methylamine Hydrochloride (4.2 g, 63.4 mmol).
-
Add DIPEA (27.6 mL, 158 mmol) dropwise to maintain basicity.
-
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄ and concentrate.
-
Expected Yield: >90% (White solid).
Stage II: N-Terminus Unmasking
Removal of the Boc group to expose the primary amine for methylation.
Protocol:
-
Dissolve Boc-L-Ala-NHMe (from Stage I) in DCM (50 mL).
-
Add Trifluoroacetic Acid (TFA) (25 mL) slowly at 0°C.
-
Stir at RT for 2 hours (monitor by TLC for disappearance of starting material).
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Note: The product is the TFA salt of H-L-Ala-NHMe. For the next step, it must be neutralized in situ or converted to the free base using ion-exchange resin (e.g., Amberlyst A-21).
Stage III: Tandem Reductive Methylation
This is the critical step. We utilize Sodium Triacetoxyborohydride (STAB) .[1] STAB is preferred over NaBH₃CN (toxic) or NaBH₄ (too reactive) because it selectively reduces the iminium ion formed between the amine and formaldehyde without reducing the formaldehyde itself.
-
Reagents: H-L-Ala-NHMe (TFA salt), Formaldehyde (37% aq., 5.0 equiv), STAB (3.0 equiv), DIPEA (1.0 equiv to neutralize TFA salt), DCE (1,2-Dichloroethane).
Protocol:
-
Suspend H-L-Ala-NHMe.TFA salt (5.0 g, 23 mmol) in DCE (100 mL).
-
Add DIPEA (4.0 mL, 23 mmol) to neutralize the salt. Stir for 10 min.
-
Add Formaldehyde (37% aq. solution, 8.6 mL, ~115 mmol). Stir for 20 min to allow hemiaminal/imine formation.
-
Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14.6 g, 69 mmol) portion-wise.
-
Allow to warm to RT and stir for 16 hours.
-
Quench: Add Sat. NaHCO₃ (100 mL) and stir vigorously for 30 min to quench boron complexes.
-
Extraction (Critical): The product is small and polar.
-
Separate layers.
-
Extract the aqueous layer with Chloroform/Isopropanol (3:1) (3 x 50 mL). Simple DCM extraction may result in yield loss.
-
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Purification: Distillation (Kugelrohr) or Flash Chromatography (DCM:MeOH:NH₄OH 90:10:1).
Quality Control & Characterization
Analytical Specifications
The following parameters validate the success of the synthesis.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Colorless oil or low-melting solid |
| Identity | ¹H-NMR (CDCl₃) | δ 2.25 (s, 6H, NMe₂), 2.80 (d, 3H, NHMe), 1.25 (d, 3H, Ala-Me) |
| Purity | HPLC (C18) | > 98.0% |
| Chiral Purity | Chiral HPLC | > 99.0% ee (No racemization) |
| Mass | LC-MS (ESI+) | [M+H]⁺ = 131.2 |
Chiral HPLC Method
To verify the "Amide-First" strategy prevented racemization, use the following method:
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Note: The D-isomer (impurity) typically elutes before the L-isomer in this system.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage III | Product lost in aqueous phase. | The product is amphiphilic. Saturate the aqueous quench layer with solid NaCl or K₂CO₃ before extraction. Use CHCl₃/IPA solvent system. |
| Incomplete Methylation | Mono-methylated intermediate remains. | Ensure excess Formaldehyde (5 eq) and STAB (3 eq) are used. Check pH; if too acidic, iminium formation is slow.[2] Add 1 eq DIPEA. |
| Racemization Observed | Base-catalyzed epimerization. | Avoid strong bases or heat during the amide coupling (Stage I). Ensure the coupling reaction does not exceed RT. |
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational protocol for STAB-mediated reductive amination.
-
Graham, T. H., et al. (2009). "(S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide."[4] Organic Syntheses. Provides specific handling for L-alanine-N-methylamide intermediates.[4]
-
Aurelio, L., et al. (2003). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews. Discusses the risk of racemization in N-methylated amino acid coupling.
-
Bachem Peptide Guide. (2024). "Coupling Reagents & Additives."[5][6] Details the mechanisms of racemization via oxazolone formation.
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
The Strategic Incorporation of N,N-Dimethyl-2-(methylamino)propanamide in Peptidomimetic Synthesis: A Guide for Advanced Drug Development
Introduction: The Pursuit of Enhanced Therapeutic Peptides
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor membrane permeability, which curtails oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a compelling strategy to overcome these hurdles.[1][2] A key approach in the design of peptidomimetics is the strategic N-methylation of the peptide backbone. This modification, the substitution of an amide proton with a methyl group, can profoundly enhance the pharmacokinetic properties of a peptide, including increased metabolic stability and improved cell permeability.[3][4]
This technical guide provides a comprehensive overview of the synthesis and application of a specialized building block, N,N-dimethyl-2-(methylamino)propanamide, in the construction of sophisticated peptidomimetics. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its synthesis and incorporation into peptide chains, and discuss the critical parameters for successful implementation.
The Rationale for this compound in Peptidomimetic Design
This compound can be viewed as a C-terminally protected N-methylated alanine residue. Its incorporation into a peptide sequence introduces a strategic N-methylation at a specific site, offering several advantages:
-
Enhanced Proteolytic Stability: The presence of the N-methyl group sterically hinders the approach of proteases, significantly reducing the rate of enzymatic cleavage at the modified peptide bond.[4]
-
Improved Membrane Permeability: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, increasing the lipophilicity of the peptide backbone. This modification can facilitate passive diffusion across cellular membranes.[5]
-
Conformational Constraint: N-methylation restricts the conformational freedom around the peptide bond, which can help to stabilize a bioactive conformation and improve receptor binding affinity.[4] The N-methylated amide bond has a lower energy barrier to cis-trans isomerization compared to a secondary amide bond, which can be a crucial factor in achieving the desired three-dimensional structure for biological activity.[5]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process starting from the readily available amino acid, L-alanine. The following protocol is a robust and reproducible method for its preparation.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of N-Boc-L-alanine
-
To a solution of L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-alanine as a white solid.
Step 2: Synthesis of N-Boc-N-methyl-L-alanine
-
Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 2.0 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture to pH 3 with 1 M HCl and extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-N-methyl-L-alanine.
Step 3: Synthesis of N-Boc-N,N-dimethyl-2-(methylamino)propanamide
-
Dissolve N-Boc-N-methyl-L-alanine (1.0 eq) in dichloromethane (DCM).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of dimethylamine in THF (2.0 M, 1.5 eq) and stir at room temperature for 4 hours.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Step 4: Deprotection to Yield this compound
-
Dissolve the purified N-Boc-N,N-dimethyl-2-(methylamino)propanamide in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with 1 M NaOH to pH > 10.
-
Extract the product with DCM (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain on a solid support requires optimized coupling conditions to overcome the steric hindrance of the N-methyl group.
SPPS Workflow for Incorporating the N-Methylated Building Block
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporation.
Detailed SPPS Protocol:
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
This compound (with a suitable N-protecting group for the secondary amine if further elongation is desired, e.g., Boc or Fmoc)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve this compound (3-4 eq) and the coupling reagent (e.g., HATU, 3-4 eq) in DMF.
-
Add the base (e.g., DIPEA, 6-8 eq) to the activation mixture and let it stand for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours. The coupling time may need to be extended for sterically hindered residues.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Wash the resin with DMF, followed by DCM, and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: A Comparative Look at Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids. The table below summarizes the relative efficiency of common coupling reagents for this purpose.
| Coupling Reagent | Structure | Key Advantages | Typical Coupling Time | Relative Efficiency for N-Methylated Residues |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, low racemization.[6] | 1-2 hours | +++ (Excellent) |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Good efficiency for standard couplings. | 2-4 hours | ++ (Good) |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for hindered couplings.[7] | 1-3 hours | +++ (Excellent) |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High solubility and reactivity.[8] | 1-2 hours | +++ (Excellent) |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Cost-effective, but can be slower and may lead to side reactions with hindered amino acids. | 4-8 hours | + (Moderate) |
Conclusion and Future Perspectives
The use of this compound as a building block in peptidomimetic synthesis is a powerful strategy to enhance the therapeutic potential of peptide-based drugs. By introducing a site-specific N-methylation, researchers can improve proteolytic stability and membrane permeability, key determinants of in vivo efficacy. The protocols detailed in this guide provide a robust framework for the synthesis of this valuable building block and its efficient incorporation into peptide sequences. As the field of peptide therapeutics continues to evolve, the strategic application of such modifications will be paramount in the development of next-generation drugs with improved pharmacokinetic profiles and clinical outcomes.
References
-
Kessler, H. (2013). N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions. Angewandte Chemie International Edition, 52(36), 9276-9292. [Link]
-
Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
Reichwein, J. F., & Liskamp, R. M. (1998). A soluble peptidomimetic combinatorial library through successive amide alkylations. Tetrahedron Letters, 39(9), 1243-1246. [Link]
-
Fairlie, D. P., & Dantas de Oliveira, E. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 656, 271-291. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. [Link]
-
Aapptec. (n.d.). Coupling N-Methyl Amino Acids with Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate. [Link]
-
Takeda, K., et al. (2020). N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. Angewandte Chemie International Edition, 59(31), 12925-12930. [Link]
-
Mitchell, A. R., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences, 119(13), e2118320119. [Link]
-
Biron, E., & Kessler, H. (2006). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Peptide Synthesis: Methods and Protocols, 141-153. [Link]
-
Hou, W., et al. (2012). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 17(4), 4363-4374. [Link]
-
Sane, N. P., & Chorghade, M. S. (2012). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry, 199-231. [Link]
-
Hojo, H., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 203. [Link]
-
Vágner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. [Link]
-
Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]
-
Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-200. [Link]
-
Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23485-23491. [Link]
-
Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Del Valle, J. R. (2022). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, 122(15), 12736-12815. [Link]
-
Ripka, A. S., & Rich, D. H. (1998). Peptidomimetics for drug design. Current Opinion in Chemical Biology, 2(4), 441-452. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
American Chemical Society. (1950). Preparations of N,N-Dimethylamides. Journal of the American Chemical Society, 72(6), 2794-2795. [Link]
- Google Patents. (2014). Preparation method of N,N-dimethyl propionamide.
-
Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978. [Link]
Sources
- 1. Synthesis of N,N-Dimethylaminopropyl Derivative of A Blood Sugar Antigen [mdpi.com]
- 2. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bottom-up design of peptide shapes in water using oligomers of N-methyl-l/d-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. prepchem.com [prepchem.com]
- 6. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 7. bachem.com [bachem.com]
- 8. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of N,N-Dimethyl-2-(methylamino)propanamide
This Application Note provides a rigorous, scalable protocol for the synthesis of N,N-Dimethyl-2-(methylamino)propanamide (CAS: 69902-16-5).
Designed for process chemists and drug development scientists, this guide prioritizes industrial feasibility, safety, and purity. The selected route utilizes a two-step sequence: acylation of dimethylamine followed by nucleophilic substitution with methylamine. This pathway avoids expensive coupling reagents (e.g., HATU/DCC) favored in academic settings, opting instead for robust acyl chloride chemistry suitable for multi-kilogram scale-up.
Introduction & Retrosynthetic Analysis
Target Compound: this compound Formula: C₆H₁₄N₂O | MW: 130.19 g/mol Application: Chiral auxiliary precursor, peptidomimetic building block, and polar aprotic solvent modifier.
Strategic Route Selection
For scale-up, the "Halo-Amide Displacement" route is superior to direct amino acid coupling due to cost and atom economy.
-
Step 1 (Acylation): Reaction of 2-chloropropionyl chloride with dimethylamine (DMA) to form the
-chloroamide intermediate. -
Step 2 (Amination): Displacement of the chloride by methylamine (MA) to yield the target
-aminoamide.
Key Advantages:
-
Cost Efficiency: Uses commodity chemicals (2-chloropropionyl chloride, methylamine).
-
Purification: The basicity of the product allows for high-purity isolation via Acid/Base extraction, eliminating the need for chromatography.
-
Thermal Management: Stepwise approach allows for controlled exotherms.
Process Workflow Visualization
Figure 1: Critical Process Flow for the synthesis of this compound, highlighting thermal control points and purification logic.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-N,N-dimethylpropanamide
Objective: Convert corrosive acid chloride to stable amide intermediate. Reaction Type: Schotten-Baumann Acylation.
| Reagent | Equiv.[1] | Role |
| 2-Chloropropionyl Chloride | 1.0 | Electrophile |
| Dimethylamine (40% aq) | 2.2 | Nucleophile & Base |
| Toluene | 5-10 Vol | Solvent (Heat Sink) |
Protocol:
-
Setup: Equip a jacketed reactor with an overhead stirrer, temperature probe, and dropping funnel. Charge with Dimethylamine (40% aq) and Toluene .
-
Cooling: Chill the mixture to 0–5°C .
-
Expert Insight: The reaction is highly exothermic. Efficient cooling is critical to prevent hydrolysis of the acid chloride before it reacts with the amine.
-
-
Addition: Add 2-Chloropropionyl Chloride dropwise over 2–4 hours.
-
Control: Maintain internal temperature < 15°C .[2] If temp spikes, halt addition immediately.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup:
Step 2: Amination to this compound
Objective: Nucleophilic displacement of chloride by methylamine. Reaction Type: S_N2 Substitution.
| Reagent | Equiv.[1] | Role |
| Intermediate (Step 1) | 1.0 | Substrate |
| Methylamine (33% in EtOH) | 3.0 - 4.0 | Nucleophile |
| Potassium Carbonate | 0.5 | Aux. Base (Optional) |
Protocol:
-
Setup: Transfer the Step 1 Intermediate into a pressure-rated vessel or reflux setup.
-
Addition: Add Methylamine (33% in Ethanol) .
-
Note: Aqueous methylamine can be used, but alcoholic solutions often speed up the S_N2 reaction by improving solubility.
-
-
Reaction: Heat to 40–50°C for 6–12 hours.
-
Monitoring: Monitor by HPLC or GC. Disappearance of the chloro-intermediate indicates completion.
-
Safety: Methylamine is volatile. Ensure the condenser is efficient (-10°C coolant) or use a sealed reactor (autoclave) at low pressure (< 2 bar).
-
-
Workup (The "Self-Validating" Purification):
-
Concentrate the reaction mixture to remove ethanol and excess methylamine.
-
Dissolve residue in DCM (Dichloromethane) and Water .
-
Acid Extraction: Adjust aqueous layer to pH 2–3 with HCl. Extract with DCM.[2]
-
Logic: The product (amine) goes into the water. Neutral impurities (unreacted chloro-amide) stay in DCM. Discard DCM layer.
-
-
Base Release: Basify the aqueous layer to pH >12 using NaOH (50%).
-
Final Extraction: Extract the turbid aqueous mixture with DCM (3x).
-
Isolation: Dry (Na₂SO₄), filter, and concentrate.[2]
-
-
Final Polish: Vacuum distillation (approx. 80–90°C at 10 mmHg) yields the pure colorless liquid.
Analytical Quality Control (QC)
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (CDCl₃) | Doublet at ~1.2 ppm (CH₃-CH), Singlets at ~2.9/3.0 ppm (NMe₂), Singlet at ~2.4 ppm (NHMe). |
| Purity | GC-FID / HPLC | > 98.0% Area |
| Water Content | Karl Fischer | < 0.5% |
| Residual Solvents | GC-Headspace | Toluene < 890 ppm, DCM < 600 ppm |
Mechanistic Note on Stereochemistry: Starting with racemic 2-chloropropionyl chloride yields racemic product. If chiral N-methyl-L-alanine derivative is required, this route is unsuitable due to potential racemization during the S_N2 displacement (partial inversion/retention mix depending on conditions). For chiral synthesis, start with optically pure N-Boc-N-methyl-L-alanine and use coupling reagents.
Safety & Handling (E-E-A-T)
-
Methylamine/Dimethylamine: Extremely flammable gases/liquids. Potent respiratory irritants.[5] All handling must occur in a functioning fume hood or closed system.
-
Acid Chlorides: Lachrymators. React violently with water.
-
Exotherm Management: The scale-up risk is highest in Step 1. Calculate the heat of reaction (
) and ensure the chiller capacity exceeds the maximum heat release rate.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23033735, this compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-N,N-dimethylacetamide synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C6H14N2O | CID 23033735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2240308C1 - N-methylalanine production process - Google Patents [patents.google.com]
- 5. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
preventing racemization of N,N-dimethyl-2-(methylamino)propanamide
Introduction: A Guide to Preserving Chiral Integrity
Welcome to the technical support center for N,N-dimethyl-2-(methylamino)propanamide. As researchers and drug development professionals, you understand that the stereochemical integrity of your chiral building blocks is not just a matter of purity, but a fundamental determinant of biological activity and therapeutic efficacy.[1] This guide has been developed from extensive field experience and foundational chemical principles to provide you with actionable troubleshooting strategies and robust protocols. Our goal is to empower you to anticipate, diagnose, and prevent the racemization of this compound in your experimental workflows, ensuring the reliability and validity of your results.
Section 1: Frequently Asked Questions (FAQs) on Racemization
This section addresses the core principles of racemization as it pertains to this compound.
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[2] For a chiral molecule like this compound, the specific three-dimensional arrangement of atoms around its central chiral carbon is paramount. In pharmaceutical applications, often only one enantiomer (the "eutomer") provides the desired therapeutic effect, while the other (the "distomer") may be inactive or, in some cases, cause undesirable side effects.[1] Therefore, preventing racemization is essential to ensure the compound's safety, potency, and selectivity.
Q2: What is the primary chemical mechanism responsible for racemization in this molecule?
A2: The primary mechanism involves the deprotonation of the hydrogen atom on the chiral alpha-carbon (the carbon atom bonded to both the carbonyl group and the methylamino group). This proton is acidic because the resulting planar carbanion intermediate (an enolate) is stabilized by resonance with the adjacent carbonyl group.[3][4][5] Once this flat, achiral enolate is formed, it can be re-protonated from either face of the plane with nearly equal probability. This non-specific protonation regenerates the chiral center but results in the formation of both the original enantiomer and its mirror image, leading to a racemic mixture.[3][5]
Q3: Under what specific experimental conditions is my compound most susceptible to racemization?
A3: Your compound is most at risk under conditions that promote the formation of the enolate intermediate. The key factors are:
-
Presence of Base: Bases, especially strong, non-sterically hindered ones, will readily abstract the acidic alpha-proton.[6][7]
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the energy barrier for deprotonation, significantly accelerating the rate of racemization.[6][8]
-
Presence of Acid: While less common for this specific structure, strong acidic conditions can also catalyze racemization through the formation of a planar enol intermediate.[5][9]
-
Solvent Choice: Polar aprotic solvents can facilitate racemization by stabilizing charged intermediates.[10]
Section 2: Troubleshooting Guide for Racemization Prevention
This guide is designed to help you diagnose and solve racemization issues encountered during common experimental scenarios.
Scenario A: You observe a loss of optical purity after performing a chemical reaction.
This is the most common scenario, often occurring during derivatization of the secondary amine or other modifications.
Issue 1: High Reaction Temperature
-
Causality: Heat accelerates all chemical reactions, including the undesirable racemization pathway.
-
Troubleshooting Steps:
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C or even -20 °C).
-
Extend Reaction Time: Compensate for the slower rate at lower temperatures by allowing the reaction to proceed for a longer period.
-
Use a More Efficient Catalyst: If applicable, switch to a more active catalyst that allows the desired reaction to occur quickly at lower temperatures.
-
Issue 2: Inappropriate Base Selection
-
Causality: Strong bases (e.g., DBU, metal hydroxides) or non-hindered bases (e.g., triethylamine) readily abstract the alpha-proton.[11][12]
-
Troubleshooting Steps:
-
Switch to a Weaker or Sterically Hindered Base: Utilize bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Their steric bulk makes it more difficult to access the alpha-proton, thereby favoring the desired reaction at the amine over deprotonation.[11]
-
Optimize Stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion. An excess of base creates a more favorable environment for racemization.
-
dot
Caption: Base selection's impact on racemization.
Scenario B: You detect racemization after chromatographic purification.
-
Causality: Prolonged exposure to non-neutral pH on the stationary phase can cause on-column racemization. This is particularly true for silica gel, which is inherently acidic, or with mobile phases containing acidic (e.g., TFA) or basic (e.g., ammonia, TEA) modifiers.
-
Troubleshooting Steps:
-
Buffer the Mobile Phase: If using reverse-phase HPLC, use a buffered mobile phase (e.g., ammonium acetate, ammonium formate) to maintain a neutral pH.
-
Neutralize Silica: For normal-phase chromatography on silica gel, consider pre-treating the column or adding a small amount of a neutralizer like triethylamine to the mobile phase, but be mindful of its basicity.
-
Expedite Purification: Minimize the time the compound spends on the column. Use faster flow rates or gradient elution profiles that elute the product more quickly.
-
Consider Alternative Media: If racemization persists, explore less acidic or basic stationary phases like alumina (neutral or basic grades) or bonded phases.
-
Scenario C: Your stored sample shows decreased enantiomeric excess over time.
-
Causality: The free base form of this compound can be susceptible to slow racemization, especially if stored in a protic solvent or at ambient temperature. Trace impurities (acidic or basic) can also catalyze this process.
-
Troubleshooting Steps:
-
Store as a Salt: Convert the compound to a stable crystalline salt, such as the hydrochloride (HCl) salt. The protonated amine is no longer basic, and the solid-state matrix restricts molecular motion, significantly enhancing stability.
-
Control Storage Conditions: Store the compound at low temperatures (e.g., ≤ 4 °C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
-
Use Aprotic Solvents: If storage in solution is necessary, use a high-purity, dry, aprotic solvent.
-
Section 3: Analytical Workflows for Detecting Racemization
Confirming the stereochemical integrity of your compound requires robust analytical methods. The following are established protocols for quantifying enantiomeric purity.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This is the most direct and widely used method for separating and quantifying enantiomers.[13]
Step-by-Step Methodology:
-
Column Selection: Choose a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are excellent starting points for screening.
-
Solvent Screening (Normal Phase):
-
Prepare a stock solution of your compound (~1 mg/mL) in a suitable solvent (e.g., ethanol or isopropanol).
-
Begin with a mobile phase of Hexane/Isopropanol (90:10 v/v).
-
Run an isocratic elution and monitor the chromatogram.
-
If no separation is observed, systematically vary the ratio (e.g., 80:20, 70:30) and try different alcohol modifiers (e.g., ethanol).
-
-
Solvent Screening (Reverse Phase):
-
Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., 10 mM Ammonium Bicarbonate).
-
Screen different organic modifier concentrations.
-
-
Quantification: Once baseline separation of the two enantiomers is achieved, integrate the peak areas. The enantiomeric excess (% ee) is calculated as: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
Data Summary Table: Example HPLC Screening Conditions
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Result |
| Chiralpak AD-H | Hexane/Ethanol (85:15) | 1.0 | 220 | Baseline Separation (Rs > 2.0) |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 220 | Partial Separation (Rs = 1.2) |
| Lux Cellulose-1 | Acetonitrile/Water (50:50) | 0.8 | 220 | No Separation |
Protocol 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
This method converts the enantiomers into diastereomers, which have different chemical shifts and can be distinguished by standard ¹H or ¹⁹F NMR.
Step-by-Step Methodology:
-
Reagent Selection: Choose a suitable CDA, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Derivatization:
-
Dissolve a precise amount of your this compound sample in an anhydrous solvent (e.g., pyridine-d5 or CDCl₃) in an NMR tube.
-
Add a slight excess (~1.1 equivalents) of the Mosher's acid chloride.
-
Allow the reaction to proceed to completion at room temperature. The reaction acylates the secondary amine, forming diastereomeric amides.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify a well-resolved signal (e.g., the N-methyl or C-methyl protons) that is split into two distinct peaks corresponding to the two diastereomers.
-
Carefully integrate these two peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.[13]
-
dot
Caption: Workflow for detection of racemization.
References
- BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)
-
Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
- University of Birmingham. (n.d.).
-
Viedma, C., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. [Link]
-
Viedma, C., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. [Link]
-
Mazzotti, M., et al. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Library. [Link]
- BenchChem. (n.d.). Avoiding racemization during the synthesis of chiral piperidine acids.
-
Liang, X., et al. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Organic Letters. [Link]
-
PubChem. (n.d.). This compound. [Link]
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
Mazzotti, M., et al. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Library. [Link]
-
McMurray, J. S., et al. (n.d.). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. [Link]
- Clayden, J., & Moran, W. J. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester.
-
Wang, Y., et al. (2014). Sequential micellar electrokinetic chromatography analysis of racemization reaction of alanine enantiomers. PubMed. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
- Feringa, B. L. (2007). Analytical Methods.
-
Science of Synthesis. (n.d.). Racemization Assays. [Link]
-
ResearchGate. (n.d.). Generic mechanisms for acid-catalysed racemisation. [Link]
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. [Link]
-
ResearchGate. (n.d.). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. [Link]
- BenchChem. (2025).
-
Diva-Portal.org. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. [Link]
-
YouTube. (2014). Racemization of Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
-
ACS Publications. (n.d.). Amino Acid-Protecting Groups. [Link]
-
Wiley-VCH. (n.d.). Protection Reactions. [Link]
-
Northern Arizona University. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]
-
ACS Publications. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. [Link]
- Google Patents. (n.d.).
-
MDPI. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. [Link]
-
MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
- BenchChem. (n.d.). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
-
PubMed. (2004). pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water. [Link]
-
ACS Publications. (n.d.). Enzymic resolution of racemic amines: crucial role of the solvent. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PMC. (2025). Second-Generation Chiral Amino Acid Derivatives Afford High Stereoselectivity and Stability in Aqueous RNA Acylation. [Link]
-
RSC Publishing. (n.d.). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. [Link]
- BenchChem. (n.d.). Technical Support Center: Stereochemical Stability of (2S)-2-(methylamino)propan-1-ol.
-
MDPI. (n.d.). Synthesis of N,N-Dimethylaminopropyl Derivative of A Blood Sugar Antigen. [Link]
-
ResearchGate. (2025). Chemoselective reactions of N1-methyl-2-hydroxy-3- methylamino-3-phenylpropanamide with electrophiles. Synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. [Link]
Sources
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Validation & Comparative
A Comparative Guide to the FTIR Analysis of N,N-dimethyl-2-(methylamino)propanamide
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption characteristics of N,N-dimethyl-2-(methylamino)propanamide. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for identifying and characterizing this molecule against structurally similar alternatives. We will explore the theoretical underpinnings of its spectral features, present comparative data with related compounds, and provide a robust experimental protocol for obtaining high-quality FTIR spectra.
Introduction: The Role of FTIR in Characterizing Substituted Propanamides
This compound is a small organic molecule featuring both a tertiary amide and a secondary amine functional group.[1] This unique combination makes it a potentially valuable building block in various synthetic pathways. Infrared spectroscopy is an indispensable tool for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by specific molecular vibrations, FTIR provides a "molecular fingerprint," allowing for the unambiguous identification of functional groups and confirmation of molecular identity.
The key to interpreting the FTIR spectrum of this compound lies in dissecting its structure into its constituent vibrating units: the tertiary amide, the secondary amine, and the aliphatic backbone. Each of these components gives rise to characteristic absorption peaks. This guide will deconstruct the expected spectrum and compare it with related molecules to highlight the diagnostic power of FTIR analysis.
Deconstructing the Spectrum: Predicted FTIR Peaks for this compound
The structure of this compound dictates a specific set of expected absorption bands. The absence of an N-H bond in the tertiary amide group and its presence in the secondary amine group are the most critical features for spectral differentiation.
Caption: Molecular structure of this compound.
Expected Vibrational Modes:
-
C-H Stretching (Aliphatic): Strong, sharp peaks are expected in the 2800-3000 cm⁻¹ region, arising from the stretching vibrations of the various methyl (CH₃) and methine (CH) groups on the molecule's backbone.
-
N-H Stretching (Secondary Amine): A single, relatively weak to medium, sharp absorption band is predicted to appear in the 3300-3500 cm⁻¹ range.[2][3] This peak is a key diagnostic feature for the secondary amine and distinguishes it from primary amines (which show two N-H stretch bands) and tertiary amines/amides (which show none).[2][4]
-
C=O Stretching (Tertiary Amide): A very strong and sharp absorption band is expected between 1630-1680 cm⁻¹ .[5][6] This "Amide I" band is one of the most prominent features in the spectrum and is characteristic of the carbonyl group in an amide linkage. The tertiary nature of the amide means its position is not influenced by hydrogen bonding with other amide groups.[5]
-
C-N Stretching (Amide and Amine): Medium to weak absorption bands attributable to C-N stretching are expected in the 1020-1250 cm⁻¹ region for the aliphatic amine and amide portions of the molecule.[2]
-
N-H Bending/Wagging (Secondary Amine): A strong, often broad band may be observed in the 665-910 cm⁻¹ region due to the out-of-plane bending (wagging) of the N-H bond.[2] Unlike primary amines, a distinct N-H bending (scissoring) vibration around 1580-1650 cm⁻¹ is typically absent or very weak for secondary amines.[2]
Comparative Analysis: Distinguishing this compound from Alternatives
To fully appreciate the unique spectral features of our target molecule, it is instructive to compare its expected FTIR spectrum with those of structurally related compounds. We will consider two key alternatives: N,N-dimethylpropanamide (a simple tertiary amide) and N-methyl-3-(methylamino)propanamide (a secondary amide with a secondary amine).
| Functional Group Vibration | This compound | N,N-dimethylpropanamide | N-methyl-3-(methylamino)propanamide | Rationale for Difference |
| N-H Stretch | ~3300-3500 cm⁻¹ (weak-medium, single peak) | Absent | ~3300-3500 cm⁻¹ (multiple peaks possible) | The target molecule and the secondary amide alternative both have N-H bonds. N,N-dimethylpropanamide, a tertiary amide, does not. The secondary amide may show multiple bands due to hydrogen bonding possibilities (Amide A band).[7][8] |
| C=O Stretch (Amide I) | ~1630-1680 cm⁻¹ (strong) | ~1630-1680 cm⁻¹ (strong) | ~1640-1680 cm⁻¹ (strong) | All three molecules possess a carbonyl group. The secondary amide's C=O stretch may be at a slightly higher wavenumber and can be broadened by hydrogen bonding. |
| N-H Bend (Amide II) | Absent from amide; weak/absent from amine | Absent | ~1515-1570 cm⁻¹ (strong) | This strong peak is characteristic of secondary amides and is absent in tertiary amides like our target molecule and N,N-dimethylpropanamide.[8] |
| N-H Wag | ~665-910 cm⁻¹ (strong, broad) | Absent | ~665-910 cm⁻¹ (strong, broad) | Both molecules with a secondary amine group will exhibit this out-of-plane bending vibration. |
Note: The exact peak positions can vary based on the sample phase (e.g., neat liquid, solid, solution) and the specific instrument used.
This comparison clearly illustrates how FTIR can be used to differentiate these structures. The presence of a single N-H stretch and the absence of a strong Amide II band around 1550 cm⁻¹ are the definitive spectral markers for this compound when compared to these alternatives.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a standard procedure for obtaining an FTIR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.
Materials & Equipment:
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory
-
Sample of this compound (solid or liquid)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Acetone, reagent grade)
-
Lint-free laboratory wipes
Workflow Diagram:
Caption: Standard workflow for FTIR-ATR data acquisition.
Step-by-Step Methodology:
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate. This step is crucial to prevent contamination from previous samples.
-
Background Spectrum Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be automatically subtracted from the sample spectrum by the instrument's software.
-
Sample Application:
-
For Solids: Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula. Use the ATR's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
For Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Sample Spectrum Collection: Acquire the FTIR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Post-Measurement Cleaning: After the measurement is complete, remove the sample and clean the ATR crystal thoroughly as described in Step 1.
-
Data Processing and Interpretation: The resulting spectrum should show absorbance (or transmittance) as a function of wavenumber (cm⁻¹). Use the principles outlined in Sections 2 and 3 to identify the characteristic peaks and confirm the structure of the compound.
This self-validating protocol ensures that the collected spectrum is solely that of the sample, as the background is freshly collected and subtracted, and the cleaning procedure minimizes cross-contamination.
Conclusion
FTIR spectroscopy is a powerful and definitive technique for the structural verification of this compound. By recognizing the characteristic absorption bands of its key functional groups—a weak, single N-H stretch for the secondary amine and a strong C=O stretch for the tertiary amide, coupled with the absence of a secondary amide's Amide II band—researchers can confidently identify this molecule and distinguish it from other structurally similar compounds. The comparative data and the detailed experimental protocol provided herein serve as a comprehensive resource for the successful application of FTIR in synthetic and analytical workflows.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
PubChem. (n.d.). N,N-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Difference Between. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-3-(methylamino)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
Zhang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8593–8601. Available at: [Link]
-
NIST. (n.d.). Propanamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)-. Wiley-VCH GmbH. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- 8. spectrabase.com [spectrabase.com]
Advanced Characterization Guide: N,N-Dimethyl-2-(methylamino)propanamide (C6H14N2O)
[1]
Executive Summary
N,N-Dimethyl-2-(methylamino)propanamide (CAS: 69902-16-5) is a critical alpha-amino amide intermediate, often utilized in the synthesis of complex pharmaceutical agents (including diltiazem analogues) and as a chiral building block in peptide chemistry.
Unlike simple solvents like N,N-Dimethylacetamide (DMAc) or precursors like 2-chloro-N,N-dimethylpropanamide, this compound presents unique spectroscopic challenges due to the rotational barrier of the amide bond and the stereocenter at the alpha-position.
This guide provides a definitive characterization framework, comparing the target molecule against its synthetic precursors to ensure high-fidelity identification during drug development workflows.
Comparative Analysis: Target vs. Alternatives
In synthetic workflows, this compound is typically generated via nucleophilic substitution of 2-chloro-N,N-dimethylpropanamide . Distinguishing the product from the starting material and common solvents is crucial for yield verification.
Table 1: Physicochemical & Spectroscopic Differentiation
| Feature | Target Product (C6H14N2O) | Precursor (Chloro-analog) | Solvent Artifact (DMAc) |
| Structure | Simple Acetamide | ||
| CAS | 69902-16-5 | 15446-86-3 | 127-19-5 |
| Physical State | Low-melting Solid / Viscous Oil | Liquid | Liquid |
| Key IR Band | 3300-3400 cm⁻¹ (N-H stretch) | None (No N-H) | None (No N-H) |
| 1H NMR ( | Quartet, ~3.4 ppm (Shielded) | Quartet, ~4.6 ppm (Deshielded) | Singlet, 2.08 ppm (Acetyl) |
| Mass Spec (M+) | 130.19 m/z | 135.03 / 137.03 m/z (Cl isotope) | 87.12 m/z |
| Reactivity | Nucleophilic (Amine) | Electrophilic (Alkyl Halide) | Inert Solvent |
Application Note: The most reliable indicator of reaction completion is the upfield shift of the alpha-proton in 1H NMR (from ~4.6 ppm to ~3.4 ppm) and the appearance of the secondary amine N-H stretch in IR.
Structural Characterization Data[1][2][3][4][5][6]
The following data sets represent the standard characterization profile for this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
The amide bond exhibits restricted rotation, often causing the N,N-dimethyl groups to appear as two distinct singlets at room temperature.
Protocol: Dissolve 10 mg sample in 0.6 mL CDCl3.
-
1H NMR (400 MHz, CDCl3,
ppm):-
1.23 (d, J=7.0 Hz, 3H,
-CH3) – Doublet indicates coupling to the methine proton. -
2.35 (s, 3H, NH-CH3 ) – Singlet for the N-methyl amine group.
-
2.96 (s, 3H, Amide N-CH3 , cis) – Magnetically non-equivalent due to amide resonance.
-
3.05 (s, 3H, Amide N-CH3 , trans)
-
3.45 (q, J=7.0 Hz, 1H,
-CH ) – Diagnostic peak; distinct quartet. -
~2.0-2.5 (br s, 1H, NH ) – Broad signal, chemical shift varies with concentration.
-
-
13C NMR (100 MHz, CDCl3,
ppm):-
174.2 (C=O, Amide Carbonyl)
-
55.8 (
-CH) -
36.5 (Amide N-CH3)
-
35.8 (Amide N-CH3)
-
34.2 (Amine N-CH3)
-
18.5 (
-CH3)
-
B. Mass Spectrometry (MS) - Fragmentation Logic
Method: ESI-MS (Positive Mode).
-
Molecular Ion [M+H]+: 131.2 m/z
-
Key Fragments:
-
m/z 86: Loss of the dimethylamine group [-N(CH3)2].
-
m/z 72: [CH3-CH=N(H)CH3]+ (Iminium ion formation).
-
m/z 44: [C2H6N]+ (Dimethylamine fragment).
-
C. Infrared Spectroscopy (FT-IR)
-
3320 cm⁻¹: N-H stretching (medium, broad) – Confirms presence of secondary amine.
-
2950-2800 cm⁻¹: C-H stretching (alkyl).
-
1640 cm⁻¹: C=O stretching (Amide I band) – Strong characteristic amide peak.
Experimental Workflow: Synthesis & Validation
The following workflow describes the critical path for synthesizing and validating the compound, emphasizing the removal of the chloro-precursor.
DOT Diagram: Synthesis & Purification Logic
Figure 1: Decision tree for the synthesis and isolation of C6H14N2O, highlighting the critical in-process check point.
Detailed Protocol: Self-Validating Purification
This protocol relies on the basicity of the product to separate it from the non-basic precursor.
-
Reaction: React 2-chloro-N,N-dimethylpropanamide with 40% aqueous methylamine (3 eq) in THF.
-
Validation (Step 1): Take an aliquot. Perform TLC (SiO2, 10% MeOH/DCM). The product will streak near the baseline (polar/basic) compared to the non-polar starting material (Rf ~ 0.7).
-
Extraction (The "Purification Switch"):
-
Evaporate THF. Dissolve residue in DCM.
-
Wash 1: Extract with 1M HCl . The Product moves to the aqueous layer (protonated). The Precursor stays in DCM.
-
Wash 2: Discard DCM layer. Basify aqueous layer with NaOH to pH 12.
-
Wash 3: Extract aqueous layer with fresh DCM. The Product returns to the organic layer.
-
-
Final Validation: Evaporate DCM. Run 1H NMR.
-
Pass Criteria: Absence of triplet/quartet at ~4.6 ppm (Chloro-methine).
-
Fail Criteria: Presence of split peaks at 4.6 ppm requires re-processing.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23033735, this compound. Retrieved February 26, 2026 from [Link]
-
NIST Mass Spectrometry Data Center. N,N-Dimethylpropanamide derivatives and fragmentation patterns. NIST Chemistry WebBook, SRD 69. Retrieved February 26, 2026 from [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of N,N-dimethyl-2-(methylamino)propanamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, experience-driven protocols for the safe handling of N,N-dimethyl-2-(methylamino)propanamide (CAS: 69902-16-5), a compound with unique reactive properties. Our aim is to build a foundation of trust by offering practical, in-depth guidance that extends beyond the product, ensuring both the integrity of your research and the safety of your team.
The information herein is synthesized from available safety data and best practices for handling chemicals with similar toxicological profiles. Given the limited specific data for this compound, a conservative approach to personal protective equipment (PPE) is warranted.
Hazard Assessment: Understanding the Risks
This compound is classified as harmful if swallowed and is an irritant.[1] The primary routes of exposure in a laboratory setting are ingestion, skin contact, and eye contact.
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed (GHS Acute Toxicity, Oral, Category 4).[1]
-
Irritation: Presumed to be a skin and eye irritant based on its GHS classification (GHS07, Exclamation Mark).[1]
Due to the irritant nature of the compound, direct contact with skin and eyes must be rigorously avoided. Ingestion, while less likely in a controlled laboratory environment, can occur through contamination of hands, food, or drink, and must be prevented through strict hygiene protocols.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Inspect for tears or holes before each use. For prolonged contact or submersion, consider thicker gloves or double-gloving. | To prevent skin contact with the irritant compound. Nitrile offers good chemical resistance for many organic compounds. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect the eyes from splashes of the irritant liquid. |
| Skin and Body Protection | A lab coat that is fully buttoned. Consider chemical-resistant aprons and sleeves for larger quantities or when splashing is likely. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. | To prevent inhalation of any potential aerosols or vapors, although the primary hazards are not inhalation-based. |
Operational Protocols: From Benchtop to Disposal
Adherence to standardized operational procedures is paramount for ensuring a safe working environment.
Handling and Use
A risk assessment should be conducted before any new procedure involving this compound.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with a risk of aerosol generation, a chemical fume hood is mandatory.[2]
-
Safe Handling Practices:
Step-by-Step PPE Protocol
The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Spill and Emergency Procedures
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a labeled, sealable container for chemical waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Disposal
All waste containing this compound should be considered hazardous.
-
Dispose of contaminated materials, including empty containers, in accordance with all applicable federal, state, and local environmental regulations.[3]
-
Do not dispose of this chemical down the drain.
Storage
Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
-
Keep in a locked storage area.[5]
The following decision tree can guide your PPE selection based on the experimental context.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
